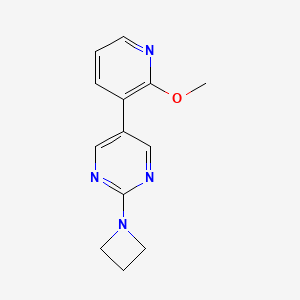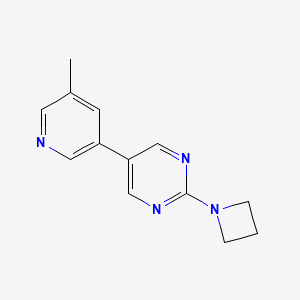
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine (2-AZP) is an organic compound with a structure consisting of a five-membered azetidine ring fused to a pyrimidine ring. It is a heterocyclic compound that has a variety of applications in medicinal and synthetic chemistry. 2-AZP has been studied extensively in recent years due to its potential use in pharmaceuticals, agrochemicals, and other industrial applications.
Aplicaciones Científicas De Investigación
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been studied extensively in recent years due to its potential use in pharmaceuticals, agrochemicals, and other industrial applications. In particular, it has been used in the synthesis of novel drugs for the treatment of cancer, diabetes, and other diseases. In addition, this compound has been used in the synthesis of agrochemicals, such as insecticides and herbicides.
Mecanismo De Acción
The mechanism of action of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine is not yet fully understood. However, it is believed to be involved in the binding of DNA and RNA molecules, which is believed to be responsible for its biological activity. Additionally, it is believed to be involved in the regulation of gene expression, which is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the expression of certain genes associated with cancer progression. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the expression of genes associated with inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine in lab experiments is its ability to bind to DNA and RNA molecules, which allows for the study of gene expression and the regulation of gene expression. Additionally, it is relatively easy to synthesize and is widely available. The main limitation of using this compound in lab experiments is its potential toxicity, which can be an issue when using high concentrations of the compound.
Direcciones Futuras
The future of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine research is promising, with potential applications in the fields of medicinal and synthetic chemistry. Possible future directions include the development of novel drugs for the treatment of cancer and other diseases, as well as the development of agrochemicals and other industrial applications. Additionally, further research into the mechanism of action of this compound may lead to a better understanding of its potential therapeutic effects. Furthermore, further research into the biochemical and physiological effects of this compound may lead to the development of new treatments for various diseases. Finally, further research into the synthesis of this compound may lead to improved methods for the production of the compound.
Métodos De Síntesis
The most common method for synthesizing 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine is the reaction of 2-amino-pyrimidine with an alkyl halide, such as bromoethane. This reaction produces an intermediate, which is then treated with a base to form the desired product. Other methods of synthesis include the reaction of an alkyl halide with an aldehyde, and the reaction of an alkyl halide with an amine.
Propiedades
IUPAC Name |
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-18-12-11(4-2-5-14-12)10-8-15-13(16-9-10)17-6-3-7-17/h2,4-5,8-9H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDSRHAUGSVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CN=C(N=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6441184.png)
![6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441197.png)
![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6441201.png)
![methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B6441205.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6441218.png)
![2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441231.png)
![4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6441233.png)
![3-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6441240.png)
![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B6441243.png)
![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)

![6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441282.png)
![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)
